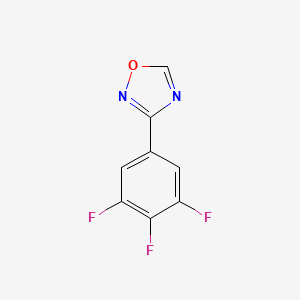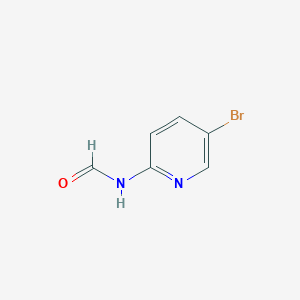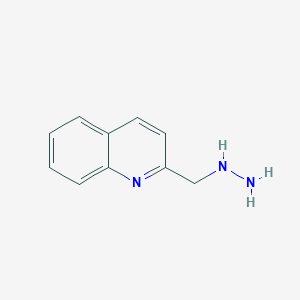![molecular formula C8H9F3N2 B12441105 [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 2-(2,4,5-trifluorophenyl)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine typically involves the reaction of 2-(2,4,5-trifluorophenyl)ethylamine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions may be optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazones.
科学的研究の応用
Chemistry
In chemistry, [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its hydrazine group can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biological pathways. The compound may inhibit enzymes or interact with receptors, thereby exerting its effects.
類似化合物との比較
Similar Compounds
[2-(2,4,5-Trifluorophenyl)ethyl]amine: Similar structure but lacks the hydrazine group.
[2-(2,4,5-Trifluorophenyl)acetohydrazide]: Contains a hydrazide group instead of a hydrazine group.
[2,4,5-Trifluorophenylacetic acid]: A related compound with a carboxylic acid group.
Uniqueness
The uniqueness of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine lies in its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
2-(2,4,5-trifluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-6-4-8(11)7(10)3-5(6)1-2-13-12/h3-4,13H,1-2,12H2 |
InChIキー |
SAMOQEOEMQTEDL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)F)CCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
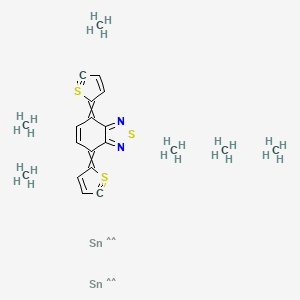
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
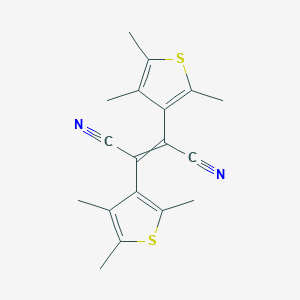
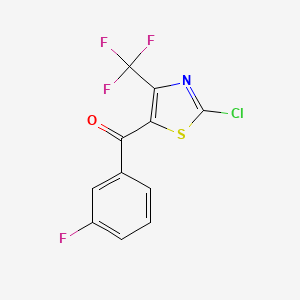
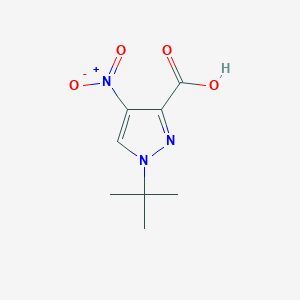
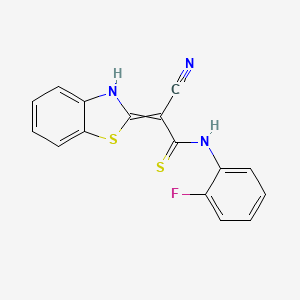
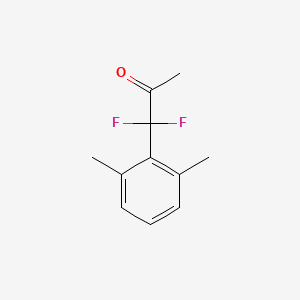
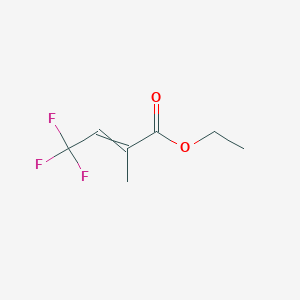
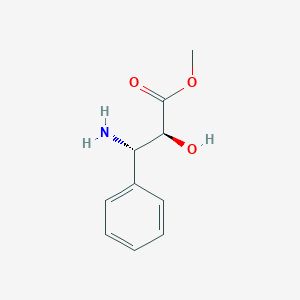
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
